

Technical Guide: Chemical Properties of Apixaban Acid- $^{13}\text{C},\text{d}_3$

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Compound of Interest

Compound Name: Apixaban acid- $^{13}\text{C},\text{d}_3$

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and physical properties of Apixaban Acid- $^{13}\text{C},\text{d}_3$, an isotopically labeled metabolite of the direct Factor Xa inhibitor, Apixaban. This document is intended to serve as a core resource for researchers engaged in drug metabolism studies, pharmacokinetic analysis, and other areas of drug development where isotopically labeled standards are essential.

Chemical Identity and Properties

Apixaban Acid- $^{13}\text{C},\text{d}_3$ is a stable isotope-labeled derivative of the primary carboxylic acid metabolite of Apixaban. The incorporation of one Carbon-13 atom and three deuterium atoms provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of the unlabeled Apixaban acid metabolite in biological matrices.

Table 1: General and Physicochemical Properties of Apixaban Acid- $^{13}\text{C},\text{d}_3$

Property	Value	Source(s)
IUPAC Name	7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-1-[4-(trideuterio(^{13}C)methoxy)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylic acid	[1]
Molecular Formula	$\text{C}_{24}^{13}\text{CH}_{21}\text{D}_3\text{N}_4\text{O}_5$	[2]
Molecular Weight	464.50 g/mol	[1][2]
Exact Mass	464.19685495 Da	[1]
Appearance	Beige solid	[2]
Purity	$\geq 99.0\%$ (HPLC); $\geq 99\%$ atom ^{13}C ; $\geq 99\%$ atom D	[2]
Solubility	Data for the closely related Apixaban- $^{13}\text{C},\text{d}_3$: DMF: 3 mg/mL; DMSO: 5 mg/mL; Methanol: Slightly Soluble. Specific quantitative data for Apixaban Acid- $^{13}\text{C},\text{d}_3$ in various solvents is not publicly available.	[3]
Melting Point	Data for the closely related Apixaban- $^{13}\text{C},\text{d}_3$: 235-237°C. Specific data for Apixaban Acid- $^{13}\text{C},\text{d}_3$ is not publicly available.	
pKa	Experimentally determined data for Apixaban Acid- $^{13}\text{C},\text{d}_3$ is not publicly available.	
LogP	Experimentally determined data for Apixaban Acid- $^{13}\text{C},\text{d}_3$ is not publicly available.	

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are provided below. These protocols are standard methods applicable to pharmaceutical compounds like Apixaban Acid- $^{13}\text{C},\text{d}_3$.

Determination of Aqueous Solubility (Shake-Flask Method)

This method is considered the gold standard for determining the thermodynamic solubility of a compound.

Protocol:

- **Preparation:** An excess amount of Apixaban Acid- $^{13}\text{C},\text{d}_3$ is added to a known volume of the desired aqueous buffer (e.g., pH 1.2, 4.5, and 6.8) in a sealed, temperature-controlled container.
- **Equilibration:** The suspension is agitated at a constant temperature (typically $37 \pm 1\text{ }^\circ\text{C}$) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** The suspension is filtered through a non-adsorptive filter (e.g., $0.45\text{ }\mu\text{m}$ PTFE) to separate the undissolved solid from the saturated solution.
- **Quantification:** The concentration of Apixaban Acid- $^{13}\text{C},\text{d}_3$ in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Replicate Analysis:** The experiment should be performed in triplicate to ensure the reliability of the results.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a robust method for determining the dissociation constant (pKa) of ionizable compounds.

Protocol:

- **Sample Preparation:** A known amount of Apixaban Acid- $^{13}\text{C}, \text{d}_3$ is dissolved in a suitable co-solvent (if necessary due to low aqueous solubility) and then diluted with purified water to a known concentration.
- **Titration Setup:** The solution is placed in a thermostatted vessel, and a calibrated pH electrode is immersed in the solution.
- **Titration:** The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH). The pH of the solution is recorded after each incremental addition of the titrant.
- **Data Analysis:** A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value is determined from the inflection point of the curve.
- **Ionic Strength Adjustment:** The ionic strength of the solution should be maintained at a constant level using an inert salt (e.g., KCl).

Determination of Melting Point (Capillary Method)

This method is a standard procedure for determining the melting point of a crystalline solid.

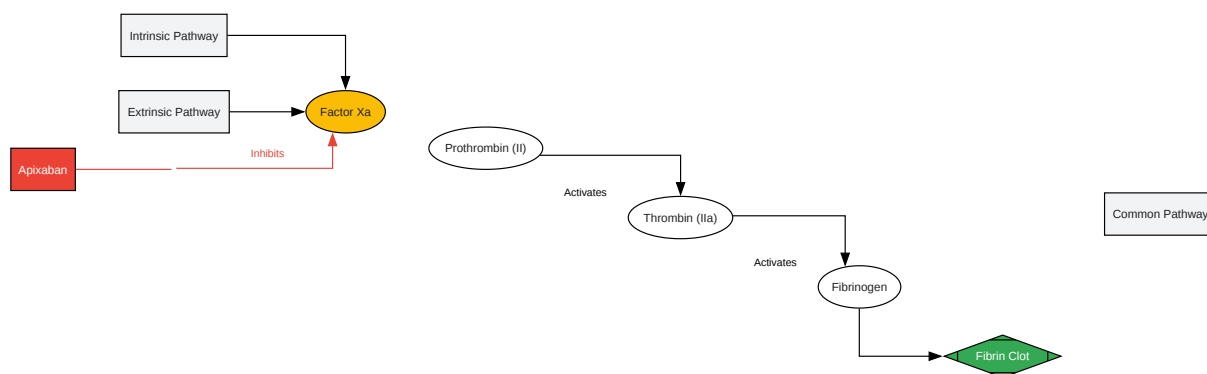
Protocol:

- **Sample Preparation:** A small amount of the dry, powdered Apixaban Acid- $^{13}\text{C}, \text{d}_3$ is packed into a capillary tube.
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus with a calibrated thermometer.
- **Heating:** The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (e.g., 1-2 °C per minute) for a more accurate determination.
- **Observation:** The temperature at which the substance first begins to melt and the temperature at which the last solid particle disappears are recorded. This range is reported as the melting point.

Biological Context and Pathways

Role of Apixaban in the Coagulation Cascade

The parent compound, Apixaban, is a direct, selective, and reversible inhibitor of Factor Xa (FXa). FXa is a critical enzyme in the coagulation cascade, where the intrinsic and extrinsic pathways converge. It is responsible for the conversion of prothrombin (Factor II) to thrombin (Factor IIa). Thrombin then catalyzes the conversion of fibrinogen to fibrin, which forms the mesh of a blood clot. By inhibiting FXa, Apixaban reduces thrombin generation and, consequently, fibrin formation, thus exerting its anticoagulant effect.



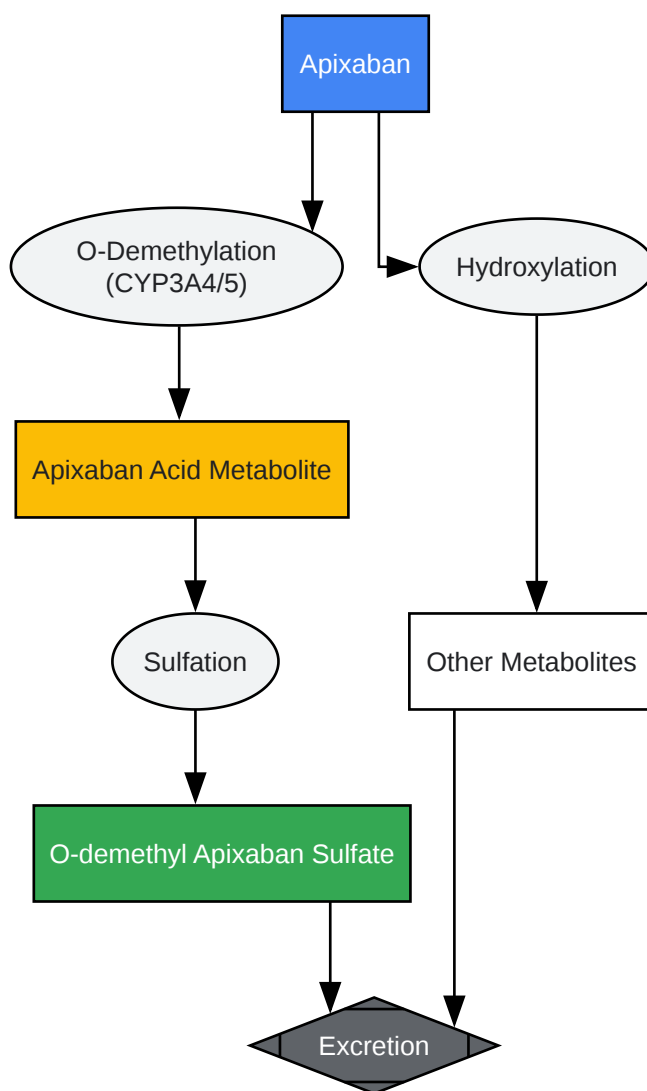
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Caption: Apixaban's inhibition of Factor Xa in the coagulation cascade.

Metabolic Pathway of Apixaban

Apixaban is metabolized in the liver primarily through O-demethylation and hydroxylation. The O-demethylation pathway leads to the formation of a carboxylic acid metabolite, which is the

parent compound of Apixaban Acid- $^{13}\text{C},\text{d}_3$. This metabolite is further conjugated, primarily with sulfate, to facilitate its excretion. The isotopic labeling on the methoxy group allows for precise tracing of this specific metabolic route.

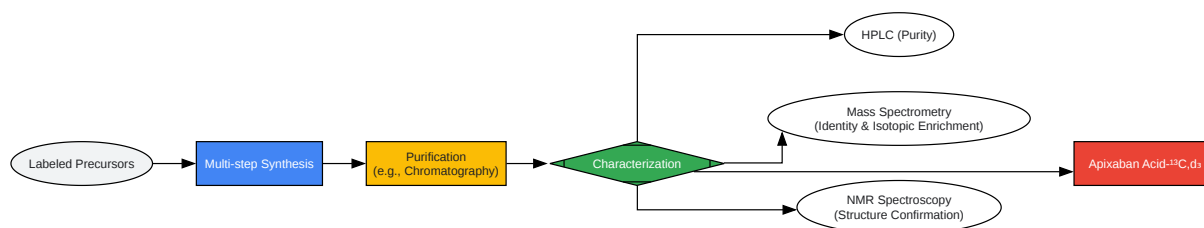


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Caption: Major metabolic pathways of Apixaban.

Synthesis and Characterization Workflow

The synthesis of Apixaban Acid- $^{13}\text{C},\text{d}_3$ typically involves a multi-step process starting from isotopically labeled precursors. The final product requires rigorous characterization to confirm its identity, purity, and isotopic enrichment.



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Caption: General workflow for the synthesis and characterization of Apixaban Acid-¹³C,₃d₃.

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References

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- 2. esschemco.com [esschemco.com]
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